![molecular formula C20H21ClN6O2 B2541844 (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396624-83-1](/img/structure/B2541844.png)
(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
The compound contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Scientific Research Applications
Piperazine is a versatile structural motif found in various agrochemicals and pharmaceuticals. Its incorporation into biologically active compounds often occurs through Mannich reactions. Piperazine derivatives have been explored for a wide range of disease states, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs. Additionally, the piperazine ring plays a role in potential treatments for Parkinson’s and Alzheimer’s diseases, as well as in known antibiotic drugs like Ciprofloxacin and Ofloxacin. Some piperazine derivatives are also used illicitly as psychoactive substances .
Synthesis and Characterization
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained via a three-step protocol. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) experiments .
Antibacterial Activity
This Mannich derivative exhibits promising antibacterial activity. Further studies could explore its efficacy against specific bacterial strains and mechanisms of action .
Potential Antidepressant Properties
Given the diverse pharmacological effects of piperazine derivatives, investigating the compound’s potential as an antidepressant could be valuable. Preclinical studies assessing its impact on neurotransmitter systems and behavioral models would be informative .
Neuroprotective Effects for Neurodegenerative Diseases
Considering the piperazine ring’s relevance to neurodegenerative diseases, such as Parkinson’s and Alzheimer’s, researchers could explore whether this compound has neuroprotective effects. In vitro and in vivo assays could shed light on its ability to mitigate neuronal damage .
Drug Delivery Systems
Piperazine derivatives can enhance drug pharmacokinetics. Investigating this compound’s suitability for drug delivery systems (e.g., prodrugs, nanoparticles, or liposomes) could be worthwhile .
Structure-Activity Relationship (SAR) Studies
Researchers could systematically modify the compound’s structure to understand how specific substitutions affect its biological properties. SAR studies would provide insights into optimizing its pharmacological profile .
Toxicity Assessment and Safety Profile
Comprehensive toxicity studies, including acute and chronic toxicity, genotoxicity, and organ-specific effects, are essential before considering clinical applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[2-(4-methoxyphenyl)tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-14-3-4-15(21)13-18(14)25-9-11-26(12-10-25)20(28)19-22-24-27(23-19)16-5-7-17(29-2)8-6-16/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOIZMBKSSPYMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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